molecular formula C8H6F3N3 B1445096 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine CAS No. 1343040-93-6

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine

Cat. No.: B1445096
CAS No.: 1343040-93-6
M. Wt: 201.15 g/mol
InChI Key: RCWPGOILORVYPL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression . The interaction between this compound and CDKs can lead to the inhibition of kinase activity, thereby affecting cell division and proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the PI3K/AKT signaling pathway, which is involved in cell growth, survival, and metabolism . Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell fate decisions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can prevent the phosphorylation of target proteins, thereby modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates. These temporal effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound in different tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with trifluoromethyl ketones under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, halogenated derivatives.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the trifluoromethyl group.

    2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.

    2-(Trifluoromethyl)imidazo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.

Uniqueness

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and chemical stability. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-4-14-3-5(12)1-2-7(14)13-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWPGOILORVYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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